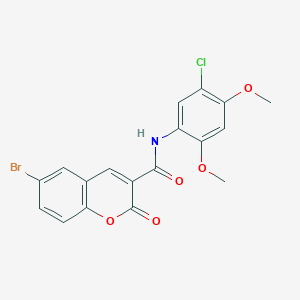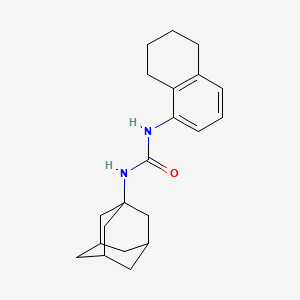![molecular formula C14H15N3OS B4265811 6-isopropyl-2-(2-pyridinyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265811.png)
6-isopropyl-2-(2-pyridinyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
説明
6-isopropyl-2-(2-pyridinyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (referred to as compound A) is a novel chemical compound that has attracted significant attention in scientific research due to its unique properties. The compound has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In
作用機序
The mechanism of action of compound A is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of cyclin-dependent kinases. In viral infections, it has been shown to inhibit viral replication by targeting viral enzymes. In fungal infections, it has been shown to inhibit fungal growth by disrupting the fungal cell wall.
Biochemical and Physiological Effects:
Compound A has been shown to have a range of biochemical and physiological effects, depending on the target and concentration. In cancer cells, it has been shown to induce DNA damage and oxidative stress. In viral infections, it has been shown to reduce viral load and improve immune response. In fungal infections, it has been shown to inhibit fungal growth and improve host immune response. However, more studies are needed to fully understand the biochemical and physiological effects of compound A.
実験室実験の利点と制限
One of the main advantages of using compound A in lab experiments is its unique chemical structure, which makes it a valuable tool for studying various biological processes. Its synthetic accessibility and high purity also make it a suitable candidate for drug discovery and material science. However, the limitations of using compound A in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on compound A. One direction is to further investigate its mechanism of action and identify specific targets for drug development. Another direction is to explore its potential applications in other fields, such as material science and environmental science. Additionally, more studies are needed to evaluate its safety and toxicity profile, as well as its pharmacokinetics and pharmacodynamics. Overall, compound A has great potential for further scientific research and development.
科学的研究の応用
Compound A has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been evaluated for its anticancer, antiviral, and antifungal properties. In drug discovery, it has been screened against various drug targets, including kinases, GPCRs, and ion channels. In material science, it has been investigated for its potential use as a fluorescent probe and as a building block for the synthesis of complex organic molecules.
特性
IUPAC Name |
6-propan-2-yl-2-pyridin-2-yl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-8(2)11-7-9-13(18)16-12(17-14(9)19-11)10-5-3-4-6-15-10/h3-8,12,17H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFKYKNSZVUHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(S1)NC(NC2=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(propan-2-yl)-2-(pyridin-2-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B4265732.png)
![ethyl 6-tert-butyl-2-({[2-(4-isopropylphenyl)-6-methyl-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265740.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxamide](/img/structure/B4265748.png)
![7-ethyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265751.png)
![2-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265754.png)

![3-({[3-(methoxycarbonyl)-5-(1-phenylethyl)-2-thienyl]amino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4265767.png)
![5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4265775.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylacetamide](/img/structure/B4265785.png)
![6-bromo-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265798.png)
![6-bromo-2-(4-chlorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4265804.png)


